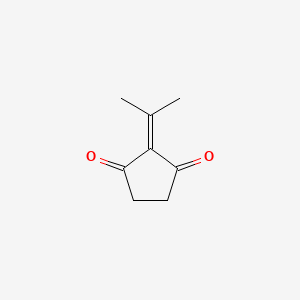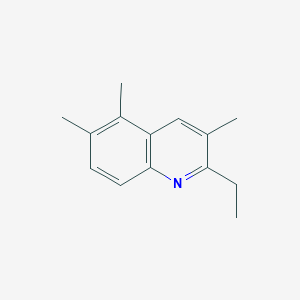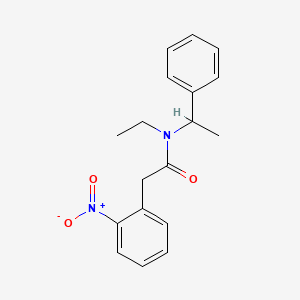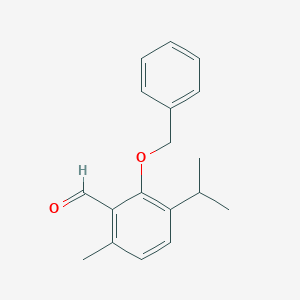
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is a chiral β-lactam compound β-lactams are a class of compounds known for their four-membered lactam ring, which is a cyclic amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one typically involves the transformation of penicillin G potassium salt. The process includes treatment with mercury acetate, followed by ozonolysis and methanol in sequence . This method ensures high yield and stereospecificity, which is crucial for the production of chiral compounds.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods. The use of mercury acetate and ozonolysis remains central to the process, with careful control of reaction conditions to maintain high yield and purity. The industrial production also involves rigorous purification steps to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ozone.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Oxidation: Ozone in methylene chloride at -78°C.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one involves its interaction with bacterial transpeptidase enzymes. These enzymes are crucial for bacterial cell wall synthesis. By inhibiting these enzymes, the compound prevents the formation of the cell wall, leading to bacterial cell death. This mechanism is similar to that of other β-lactam antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-3-Amino-1-ethyl-4-(2-fluorophenyl)azetidin-2-one
- (3S,4R)-3-[1®-tert-butyldimethylsilyloxyethyl]-4-chloroazetidin-2-one
Uniqueness
(3S,4S)-3-Amino-4-(fluoromethyl)azetidin-2-one is unique due to its specific stereochemistry and the presence of a fluoromethyl group. This fluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Propiedades
Número CAS |
90121-66-7 |
|---|---|
Fórmula molecular |
C4H7FN2O |
Peso molecular |
118.11 g/mol |
Nombre IUPAC |
(3S,4S)-3-amino-4-(fluoromethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7FN2O/c5-1-2-3(6)4(8)7-2/h2-3H,1,6H2,(H,7,8)/t2-,3+/m1/s1 |
Clave InChI |
KSHRKZHFWSFNEC-GBXIJSLDSA-N |
SMILES isomérico |
C([C@@H]1[C@@H](C(=O)N1)N)F |
SMILES canónico |
C(C1C(C(=O)N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)


![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)


![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)

